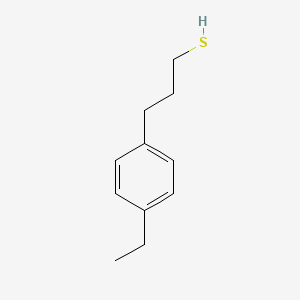

3-(4-Ethylphenyl)propane-1-thiol

Description

3-(4-Ethylphenyl)propane-1-thiol is an organosulfur compound characterized by a thiol (-SH) group attached to a propane backbone, with a 4-ethylphenyl substituent at the third carbon. Thiols are known for their strong odor, nucleophilicity, and role in coordination chemistry. The 4-ethylphenyl group likely enhances lipophilicity compared to simpler aromatic substituents, influencing solubility and interaction with hydrophobic environments .

Properties

IUPAC Name |

3-(4-ethylphenyl)propane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-8,12H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCNZHKBZGNGSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)propane-1-thiol can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzyl chloride with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield the desired thiol. The reaction conditions typically involve the use of a polar solvent such as ethanol and a base like sodium hydroxide to facilitate the hydrolysis step.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Ethylphenyl)propane-1-thiol may involve the use of more scalable and efficient processes. One such method could include the catalytic hydrogenation of a precursor compound, such as 3-(4-ethylphenyl)propene, in the presence of hydrogen sulfide gas. This method allows for the direct introduction of the thiol group under controlled conditions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)propane-1-thiol undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides. For example, 3-(4-Ethylphenyl)propane-1-thiol can be oxidized using mild oxidizing agents like hydrogen peroxide to form the corresponding disulfide.

Substitution: The thiol group can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides to form thioethers.

Addition: Thiols can add to alkenes in the presence of radical initiators, leading to the formation of thioethers through thiol-ene reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Addition: Radical initiators like azobisisobutyronitrile (AIBN) under UV light.

Major Products

Oxidation: Disulfides.

Substitution: Thioethers.

Addition: Thioethers through thiol-ene reactions.

Scientific Research Applications

3-(4-Ethylphenyl)propane-1-thiol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.

Biology: Thiols play a role in biological systems as antioxidants and in the formation of disulfide bonds in proteins.

Medicine: Research into thiol-containing compounds has shown potential in developing drugs with antioxidant properties.

Industry: Thiols are used in the production of polymers and as additives in lubricants and fuels to improve their properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)propane-1-thiol involves its ability to participate in redox reactions due to the presence of the thiol group. This group can donate electrons, making it a good nucleophile. In biological systems, thiols can form disulfide bonds, which are crucial for the structural integrity of proteins. The compound can also act as an antioxidant by neutralizing reactive oxygen species.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Key Observations :

- Lipophilicity: The 4-ethylphenyl group in the target compound increases hydrophobicity compared to 1-(4-methylphenyl)-1-propanol (alcohol) and thiophene-containing analogs .

- Acidity : Thiols (pKa ~10–12) are more acidic than alcohols (pKa ~16–19), making the target compound more reactive in deprotonation-driven reactions .

- Synthetic Complexity: The synthesis of 3-(methoxyamino)propane-1-thiol () involves reductive amination and purification via chromatography, suggesting that similar methods (e.g., thiol-ene coupling) might apply to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.